molecular formula C25H21ClFN3O4S B2508552 ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866344-43-6

ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B2508552
CAS No.: 866344-43-6
M. Wt: 513.97
InChI Key: BVWYLXZPJBEMLR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a polycyclic heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. Key structural attributes include:

  • Core scaffold: A hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine system with two ketone groups at positions 2 and 2.
  • Substituents: A 3-chlorobenzyl group at position 1. A 4-fluorophenyl group at position 2. An ethyl carboxylate ester at position 5.

Properties

CAS No.

866344-43-6

Molecular Formula

C25H21ClFN3O4S

Molecular Weight

513.97

IUPAC Name

ethyl 6-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-11-10-19-20(14-28)35-23-21(19)22(31)30(18-8-6-17(27)7-9-18)24(32)29(23)13-15-4-3-5-16(26)12-15/h3-9,12H,2,10-11,13-14H2,1H3

InChI Key

BVWYLXZPJBEMLR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a complex heterocyclic compound with potential pharmaceutical applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups and heterocycles. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C25H21ClFN3O4S
  • Molecular Weight : 513.97 g/mol
  • CAS Number : 866344-42-5

The compound features a pyrido-thieno-pyrimidine backbone, which is known for its diverse biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : A study demonstrated that certain pyrimidine derivatives showed promising antifungal activity against various strains of fungi. The minimum inhibitory concentrations (MIC) were determined to be effective against pathogens such as Aspergillus niger and Candida albicans .
  • Antibacterial Activity : The compound's structural analogs have shown activity against Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, with notable inhibition observed .

Anticancer Activity

The anticancer potential of ethyl 1-(3-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine has been explored through various studies:

  • Cell Line Studies : In vitro studies have shown that compounds within this class can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer). The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutics like 5-FU .

The proposed mechanisms for the biological activities of these compounds include:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleic acid synthesis. For instance, docking studies have suggested that these compounds may bind effectively to thymidylate synthase .
  • Interference with Cell Cycle : Research indicates that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A series of new pyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. The study found that certain derivatives exhibited MIC values significantly lower than those of control antibiotics .
CompoundMIC (mg/mL)Target Organism
Compound A62.5Bacillus subtilis
Compound B125Escherichia coli
Compound C250Staphylococcus aureus
  • Case Study on Anticancer Activity :
    • In vitro cytotoxicity assays conducted on MCF-7 and HePG-2 cells revealed that several derivatives exhibited potent growth inhibition compared to standard treatments .
CompoundIC50 (µM)Cancer Cell Line
Compound D15MCF-7
Compound E20HePG-2

Comparison with Similar Compounds

Core Scaffold Variations

The pyrido-thieno-pyrimidine core is structurally analogous to other fused heterocycles in the evidence:

Compound Name Core Structure Substituents Reference
Ethyl (Z)-2-(Ethoxymethyl)-3-(2-((4-(3-(3-Nitrophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate Pyrido-thieno-pyrimidine Ethoxymethyl, nitro-phenylacryloyl, ethyl carboxylate
6-Amino-5-(4-chlorophenyl)-4,8-diphenyl-2-thioxo-2,5-dihydro-1H-pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine-7-carbonitrile Pyrido-pyrano-pyrimidine 4-chlorophenyl, thioxo, cyano
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine Cyano, nitro-phenyl, phenethyl

Key Observations :

  • The target compound’s pyrido-thieno-pyrimidine core is distinct from pyrano-pyrimidine (e.g., ) or imidazo-pyridine (e.g., ) scaffolds.
  • Substituted phenyl groups (e.g., 4-fluorophenyl, 3-chlorobenzyl) enhance lipophilicity and may influence binding affinity compared to nitro or cyano substituents .

Substituent-Driven Functional Differences

  • 3-Chlorobenzyl vs. Ethoxymethyl : The 3-chlorobenzyl group in the target compound likely increases metabolic stability compared to the ethoxymethyl group in , which may undergo hydrolysis.
  • 4-Fluorophenyl vs.

Spectroscopic Characterization

  • NMR Trends: The 4-fluorophenyl group in the target compound would show distinct $^{19}\text{F}$ NMR shifts (~-115 ppm for para-fluorine). Aromatic protons in the pyrido-thieno-pyrimidine core typically resonate at δ 7.0–8.5 ppm in $^{1}\text{H}$ NMR, similar to analogs in .
  • Mass Spectrometry : Molecular ion peaks for such compounds often align with calculated values within 5 ppm error, as seen in .

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